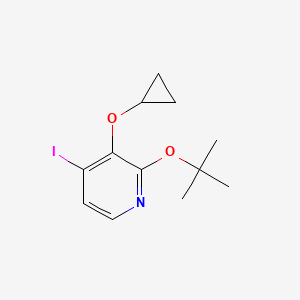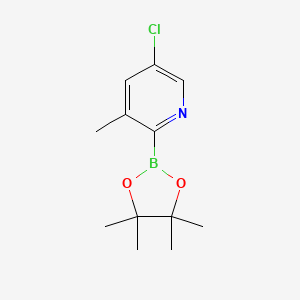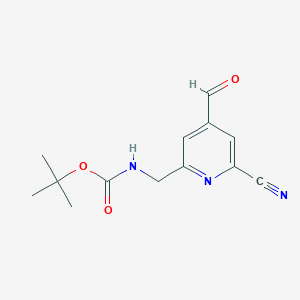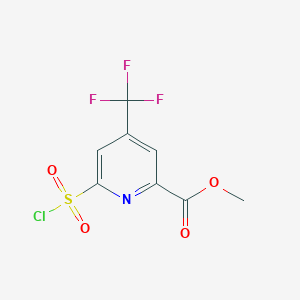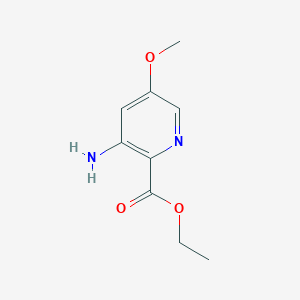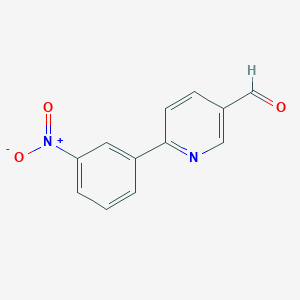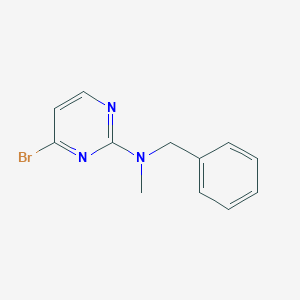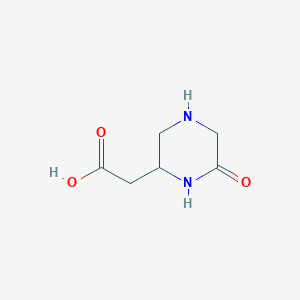
2-(6-Oxopiperazin-2-YL)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(6-Oxopiperazin-2-YL)acetic acid is a heterocyclic compound that contains a piperazine ring with an oxo group at the 6-position and an acetic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Oxopiperazin-2-YL)acetic acid can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of N-arylmaleimides with methanol and acetic acid can lead to the formation of piperazine derivatives . Another method involves the catalytic coupling reaction followed by hydrolysis to remove protecting groups .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the synthetic routes to ensure high yield and purity. The use of cost-effective raw materials and mild reaction conditions is crucial for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
2-(6-Oxopiperazin-2-YL)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like alkyl halides .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxo derivatives, while reduction can produce hydroxyl derivatives .
Wissenschaftliche Forschungsanwendungen
2-(6-Oxopiperazin-2-YL)acetic acid has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-(6-Oxopiperazin-2-YL)acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(2-Oxopiperazin-1-yl)acetic acid: This compound has a similar structure but with the oxo group at the 2-position.
3-Oxopiperazin-1-yl)acetic acid: Another similar compound with the oxo group at the 3-position.
Uniqueness
2-(6-Oxopiperazin-2-YL)acetic acid is unique due to the position of the oxo group on the piperazine ring, which can influence its reactivity and biological activity. This structural difference can lead to distinct properties and applications compared to its analogs .
Eigenschaften
Molekularformel |
C6H10N2O3 |
|---|---|
Molekulargewicht |
158.16 g/mol |
IUPAC-Name |
2-(6-oxopiperazin-2-yl)acetic acid |
InChI |
InChI=1S/C6H10N2O3/c9-5-3-7-2-4(8-5)1-6(10)11/h4,7H,1-3H2,(H,8,9)(H,10,11) |
InChI-Schlüssel |
HMOKSCKVFPVTKZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(NC(=O)CN1)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


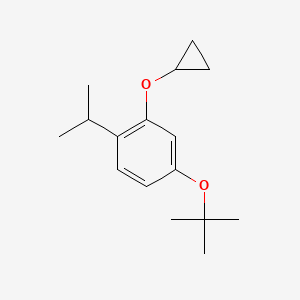
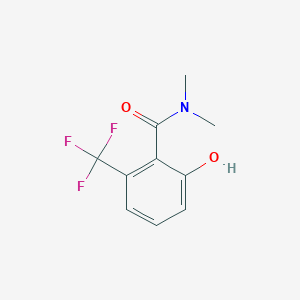
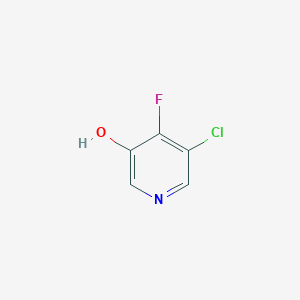
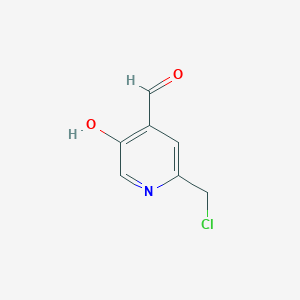
![7-Bromomethyl-3,4-dihydro-2H-[1,8]naphthyridine-1-carboxylic acid tert-butyl ester](/img/structure/B14848135.png)
